Glcnac-1-2-man

Description

Definition and Occurrence of the GlcNAcβ1-2Man Linkage in Diverse Biological Systems The GlcNAcβ1-2Man linkage refers to a specific glycosidic bond where an N-acetylglucosamine (GlcNAc) residue is linked via a β (1→2) linkage to a mannose (Man) residue. This disaccharide moiety is a common structural element found in various types of glycans across diverse biological systems.sigmaaldrich.com

In mammals, the GlcNAcβ1-2Man linkage is a key component in the biosynthesis of both N-glycans and O-mannosyl glycans. glycoforum.gr.jpnih.govoup.com In the context of N-glycans, the formation of the GlcNAcβ1-2Man linkage is an essential step in the synthesis of hybrid and complex N-glycans. oup.compnas.orgcapes.gov.br This linkage is catalyzed by specific enzymes, such as UDP-N-acetylglucosamine: α-3-D-mannoside β-1,2-N-acetylglucosaminyltransferase I (GnT I) and UDP-N-acetylglucosamine: α-D-mannoside β-1,2-N-acetylglucosaminyltransferase I.2 (GnT I.2). glycoforum.gr.jpoup.comcapes.gov.br GnT I adds a GlcNAc residue with a β1-2 linkage to the Manα1-3 arm of the N-glycan core. capes.gov.br

In O-mannosyl glycans, the GlcNAcβ1-2Man linkage forms the core M1 structure (GlcNAcβ1-2Man-O-Ser/Thr). nih.govjst.go.jpresearchgate.netmdpi.com This linkage is primarily catalyzed by protein O-linked mannose β-1,2-N-acetylglucosaminyltransferase 1 (POMGNT1) in the Golgi apparatus. glycoforum.gr.jpnih.govjst.go.jpresearchgate.netmdpi.com The GlcNAcβ1-2Man linkage in O-mannosyl glycans, particularly on proteins like alpha-dystroglycan, is crucial for their function and interaction with extracellular matrix components like laminin (B1169045). glycoforum.gr.jpglycoforum.gr.jpcapes.gov.br

The presence and correct formation of the GlcNAcβ1-2Man linkage are vital for normal development. Defects in the enzymes responsible for creating this linkage can lead to severe developmental abnormalities and diseases, such as congenital muscular dystrophies (e.g., Muscle-Eye-Brain disease) linked to mutations in the POMGNT1 gene. glycoforum.gr.jpnih.govcapes.gov.br Research findings indicate that the GlcNAcβ1-2Man moiety is important for mammalian development due to its essential role in distinct biochemical pathways. capes.gov.br

The GlcNAcβ1-2Man moiety also serves as a recognition epitope for certain glycan-binding proteins, such as LSECtin. acs.orgnih.gov Studies have shown that LSECtin exhibits a preference for the GlcNAcβ1-2Man motif, highlighting its importance in molecular recognition processes. acs.orgnih.gov

Occurrence of GlcNAcβ1-2Man Linkage in Glycans

| Glycan Type | Location within Glycan Structure | Biosynthetic Enzyme(s) Involved | Biological Context |

| N-glycans | Core structure (Manα1-3 arm) | GnT I, GnT I.2 | Initiation of hybrid and complex N-glycan synthesis, essential for development. oup.compnas.orgcapes.gov.br |

| O-mannosyl glycans | Core M1 structure | POMGNT1 | Formation of core M1 glycans, important for proteins like alpha-dystroglycan. nih.govjst.go.jpresearchgate.netmdpi.com |

| O-mannosyl glycans | Core M2 structure | POMGNT1, GNT-IX (GNT-VB) | Found in brain O-Man glycans. jst.go.jp |

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIQTQUMKQRLKV-ZTGOBPNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956118 |

Source

|

| Record name | 2-O-{2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34621-73-3 |

Source

|

| Record name | N-Acetylglucosaminyl-1-2-mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034621733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-{2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of the Glcnacβ1 2man Moiety

N-Glycan Biosynthesis Pathway Contributions

N-glycans are covalently attached to asparagine residues within the Asn-X-Ser/Thr consensus sequence of nascent proteins entering the ER. nih.govmdpi.comoulu.ficreative-proteomics.comnih.govkegg.jp This process begins with the assembly of a large precursor oligosaccharide on a lipid carrier. creative-proteomics.comnih.govnih.govcdghub.com

Early Steps in the Endoplasmic Reticulum: Formation of Lipid-Linked Oligosaccharides (LLOs)

The initial stages of N-glycan biosynthesis involve the assembly of a lipid-linked oligosaccharide (LLO) precursor on the ER membrane. oulu.ficreative-proteomics.comnih.govcdghub.com This precursor typically has the structure Glc3Man9GlcNAc2. oulu.ficdghub.com The synthesis of the LLO begins on the cytoplasmic face of the ER membrane with the sequential addition of two GlcNAc residues to dolichol phosphate (B84403) (Dol-P), forming GlcNAc2-PP-Dol. oulu.finih.govcdghub.com This step is catalyzed by enzymes including GlcNAc-1-phosphotransferase (Alg7) and the heterodimeric Alg13/Alg14 UDP-GlcNAc transferase. oulu.finih.govnih.gov Alg14 is involved in recruiting Alg13 to the ER membrane. nih.gov Subsequent additions of mannose residues from GDP-Man donors also occur on the cytoplasmic side, leading to a Man5GlcNAc2-PP-Dol intermediate. oulu.finih.gov This intermediate is then translocated, or "flipped," across the ER membrane to the luminal side. oulu.finih.gov In the ER lumen, additional mannose and glucose residues are added using dolichol-phosphoryl-mannose (Dol-P-Man) and dolichol-phosphoryl-glucose (Dol-P-Glc) as donors, completing the Glc3Man9GlcNAc2-PP-Dol structure. oulu.finih.govcdghub.com

Golgi Processing of N-Glycans and the Central Role of GlcNAc-TI

Following transfer of the Glc3Man9GlcNAc2 glycan to a protein in the ER, glucose and some mannose residues are removed by ER-resident glucosidases and mannosidases. nih.govmdpi.comoulu.finih.gov This processing results in high-mannose structures, such as Man8GlcNAc2 and Man5GlcNAc2, which are then transported to the Golgi apparatus for further modification. nih.govmdpi.comoulu.finih.govohsu.edu The conversion of high-mannose glycans to hybrid and complex types is initiated in the Golgi, with a central role played by UDP-N-acetylglucosamine:α-3-D-mannoside β1,2-N-acetylglucosaminyltransferase I (GnT I, also known as MGAT1). nih.govmdpi.comnih.govplos.orgresearchgate.netoup.comnih.govrndsystems.commdpi.com

UDP-N-acetylglucosamine:α-3-D-mannoside β1,2-N-acetylglucosaminyltransferase I (GnT I, MGAT1) Activity and Substrate Specificity

GnT I (MGAT1) is a key enzyme located in the medial-Golgi. nih.govnih.govresearchgate.netrndsystems.com It catalyzes the addition of the first GlcNAc residue to the Man5GlcNAc2 intermediate, specifically in a β1-2 linkage to the α1-3-linked mannose residue of the trimannosyl core. nih.govmdpi.comnih.govresearchgate.netoup.comnih.govrndsystems.commdpi.comportlandpress.com This reaction utilizes UDP-N-acetylglucosamine (UDP-GlcNAc) as the sugar donor. mdpi.comrndsystems.com The activity of GnT I is essential for the subsequent formation of both hybrid and complex N-glycans. mdpi.comnih.govresearchgate.netoup.comnih.govrndsystems.comportlandpress.com Studies have shown that GnT I has a high activity over a broad pH range. researchgate.net The preferred substrate for GnT I is Man5GlcNAc2. researchgate.netnih.gov The addition of this GlcNAc residue by GnT I creates the GlcNAcβ1-2Manα1-3Man moiety, a critical structure that is recognized by subsequent processing enzymes. mdpi.comnih.gov

Initiation of Hybrid N-Glycan Structures through GlcNAcβ1-2Manα1-3Man Core Formation

The action of GnT I on Man5GlcNAc2 leads to the formation of GlcNAcMan5GlcNAc2. nih.govmdpi.comresearchgate.netoup.com This structure is considered a hybrid N-glycan because it retains mannose residues on the α1-6 arm while possessing a GlcNAc-initiated branch on the α1-3 arm. nih.govnih.govsigmaaldrich.com The formation of the GlcNAcβ1-2Manα1-3Man linkage is the defining characteristic of this initial hybrid structure and is a prerequisite for the action of Golgi α-mannosidase II (MAN2A1 or MAN2A2), which further processes the glycan towards complex structures. nih.govmdpi.comnih.govohsu.eduresearchgate.netpnas.org Without the prior action of MGAT1, α-mannosidase II cannot effectively trim the Man5GlcNAc2 substrate. nih.gov

Subsequent GlcNAc Transferases in Complex N-Glycan Formation

Following the action of GnT I and subsequent mannosidase trimming by Golgi α-mannosidase II, which removes terminal mannose residues from the α1-6 arm to yield GlcNAcMan3GlcNAc2, the pathway diverges towards the synthesis of complex N-glycans. nih.govmdpi.comnih.govpnas.org This involves the action of other GlcNAc transferases, including GnT II. nih.govmdpi.comnih.govplos.orgpnas.orgnih.govnih.gov

UDP-GlcNAc:α-D-mannoside β1,2-N-acetylglucosaminyltransferase II (GnT II, MGAT2) in Initiating Complex N-Glycan Structures

UDP-GlcNAc:α-D-mannoside β1,2-N-acetylglucosaminyltransferase II (GnT II, MGAT2) is another key Golgi-resident enzyme. mdpi.comnih.govplos.orgpnas.orgnih.govnih.govuniprot.orgresearchgate.netnih.gov GnT II catalyzes the addition of a second GlcNAc residue, also in a β1-2 linkage, but this time to the α1-6-linked mannose residue of the GlcNAcMan3GlcNAc2 structure. nih.govmdpi.comnih.govpnas.org This step is crucial for initiating the formation of biantennary complex N-glycans. nih.govmdpi.comnih.govpnas.org Like GnT I, GnT II utilizes UDP-GlcNAc as the sugar donor. mdpi.com The action of both GnT I and GnT II is necessary for the production of complex N-glycans. nih.gov Deficiencies in MGAT2 activity can lead to severe developmental defects, highlighting the essential role of complex N-glycans. mdpi.comnih.govnih.govresearchgate.net The GlcNAcβ1-2Man unit formed by GnT I on the α1-3 branch is important for the recognition and activity of GnT II, indicating a sequential reaction mechanism. mdpi.com

Sequential Regulation of GlcNAc Transferase Actions in Branching Diversity

The structural diversity of glycans, particularly N-glycans, is achieved through the sequential and sometimes competitive actions of various glycosyltransferases and glycosidases in the Golgi apparatus. N-glycan branching is initiated by the action of GlcNAcT-I (MGAT1), which adds the first β1-2 linked GlcNAc to the α1-3 arm of the core mannose. oup.commdpi.comresearchgate.net Subsequent branching is mediated by other GlcNAc transferases, such as MGAT2, MGAT4, MGAT5, and MGAT5B (also known as GnT-IX). mdpi.comresearchgate.netcapes.gov.broup.com The order in which these enzymes act is critical for determining the final glycan structure. For instance, the addition of a bisecting GlcNAc by MGAT3 can inhibit the action of other GlcNAc transferases like MGAT5, thereby influencing the branching pattern. researchgate.netuzh.chnih.govmdpi.com The extent of N-glycan branching is also influenced by the availability of the donor substrate, UDP-GlcNAc, whose intracellular concentration is regulated by metabolic status. oup.comuzh.ch

O-Mannosyl Glycan Biosynthesis Pathway Contributions

O-mannosyl glycans are a type of O-glycan where mannose is attached to serine or threonine residues of proteins. glycoforum.gr.jpacs.orgoup.comrsc.org The biosynthesis of these glycans begins in the endoplasmic reticulum (ER) with the transfer of mannose to Ser/Thr residues by protein O-mannosyltransferases (POMT1 and POMT2). glycoforum.gr.jpacs.orgoup.comrsc.org Following this initial step, the O-mannose can be further modified in the Golgi apparatus. The GlcNAcβ1-2Man structure constitutes the core M1 O-mannosyl glycan. glycoforum.gr.jpoup.comrsc.orgacgg.asianih.govnih.gov This core structure is a foundation for the synthesis of more complex O-mannosyl glycans.

Identification and Characterization of Novel β1,2-N-acetylglucosaminyltransferases (e.g., MGnT)

The formation of the GlcNAcβ1-2Man linkage in O-mannosyl glycans is specifically catalyzed by Protein O-linked Mannose N-acetylglucosaminyltransferase 1 (POMGNT1). glycoforum.gr.jpacs.orgoup.comacgg.asianih.govuniprot.orggenecards.orgoup.comhmdb.cauniprot.orgrndsystems.comnih.govnih.gov This enzyme is a key β1,2-N-acetylglucosaminyltransferase involved in the O-mannosylation pathway. While GlcNAc transferases like GnT-I and GnT-II are involved in N-glycan biosynthesis, studies have indicated that a distinct β1,2-GlcNAc transferase activity is responsible for the modification of mannosyl residues in the O-mannosyl glycan pathway in mammals, pointing towards novel enzymes like POMGNT1. oup.com

Protein O-linked Mannose N-acetylglucosaminyltransferase 1 (POMGNT1) and Core M1 Structure Biosynthesis (Siaα2-3Galβ1-4GlcNAcβ1-2Man-)

POMGNT1 (also known as POMGnT1, MGAT1.2, or GnT I.2) is a Golgi-resident type II transmembrane protein that catalyzes the synthesis of the GlcNAcβ1-2Manα1-O-Ser/Thr moiety on O-mannosylated proteins, including alpha-dystroglycan. acs.orgrsc.orgacgg.asianih.govnih.govuniprot.orggenecards.orghmdb.cauniprot.orgrndsystems.com This reaction involves the transfer of GlcNAc from UDP-GlcNAc to the α-linked mannose residue. acgg.asiahmdb.ca The GlcNAcβ1-2Man structure formed by POMGNT1 is the core M1 structure of O-mannosyl glycans. glycoforum.gr.jpoup.comrsc.orgacgg.asianih.govnih.gov Core M1 can be further elongated to form more complex structures, such as the classical tetrasaccharide Siaα2-3Galβ1-4GlcNAcβ1-2Man, the Lewis X epitope, or the Human Natural Killer-1 (HNK-1) epitope. oup.comrsc.orgnih.gov The biosynthesis of the Siaα2-3Galβ1-4GlcNAcβ1-2Man structure involves the sequential addition of galactose (Gal) by β1,4-galactosyltransferase and sialic acid (Sia) by α2,3-sialyltransferase to the GlcNAc residue of the core M1 structure. rsc.orgnih.govbiologists.com Defects in POMGNT1 are associated with congenital muscular dystrophies, such as muscle-eye-brain disease, highlighting its critical role in O-mannosyl glycan biosynthesis and function. glycoforum.gr.jpacs.orgacgg.asiagenecards.orgnih.govkek.jp

Enzymatic Reaction Mechanisms of GlcNAc Transferases

Glycosyltransferases, including GlcNAc transferases, catalyze the formation of glycosidic bonds by transferring a monosaccharide from a nucleotide sugar donor to an acceptor molecule. sigmaaldrich.comoup.com These enzymes are highly specific for both the sugar donor (e.g., UDP-GlcNAc) and the acceptor molecule, as well as the type and position of the glycosidic linkage formed. sigmaaldrich.comoup.comoup.com

Kinetic Mechanisms of GlcNAc Transferases (e.g., Ordered Sequential Mechanism for GlcNAc-TII)

The kinetic mechanisms of glycosyltransferases can vary, but many follow sequential mechanisms where both substrates must bind to the enzyme before catalysis occurs. For some glycosyltransferases, an ordered sequential mechanism has been proposed. For example, studies on O-GlcNAc transferase (OGT), which also uses UDP-GlcNAc as a donor, suggest an ordered Bi Bi mechanism where UDP-GlcNAc binds first, followed by the protein acceptor substrate. wikipedia.orgsci-hub.senih.gov While the specific kinetic mechanism for every GlcNAc transferase involved in GlcNAcβ1-2Man formation may vary, the principle of ordered substrate binding is a recurring theme in glycosyltransferase kinetics.

Cofactor Dependence and Enhancement (e.g., Manganese Ion)

The activity of glycosyltransferases involved in the formation of glycosidic linkages, including those creating the GlcNAcβ1-2Man structure, can be influenced by metal ions. For instance, the activity of a novel enzyme capable of forming the GlcNAcβ1-2Man linkage, identified in newborn rat brains and relevant to O-mannosyl glycans, is enhanced in the presence of manganese ions. oup.com Similarly, GlcNAc-transferase VI activity, which can form a β1-4 linkage but is discussed in the context of branched oligosaccharides involving GlcNAcβ1-2Man structures, is stimulated by Triton X-100 and exhibits optimal activity at a relatively high concentration of MnCl2, with Co2+, Mg2+, and Ca2+ providing partial substitution. nih.gov Cytosolic alpha-mannosidase activity, involved in glycan processing, has also been shown to be enhanced by Co2+. portlandpress.com

UDP-N-Acetylglucosamine as the GlcNAc Donor Substrate

UDP-N-acetylglucosamine (UDP-GlcNAc) serves as the essential donor substrate for glycosyltransferases that catalyze the addition of N-acetylglucosamine residues to acceptor glycans. oup.com, wikipedia.org, nih.gov, frontiersin.org, acs.org, reactome.org, researchgate.net, oup.com, nih.gov This nucleotide sugar provides the activated GlcNAc moiety that is transferred to the growing glycan chain, including the formation of the GlcNAcβ1-2Man linkage. UDP-GlcNAc is a crucial metabolite involved in the biosynthesis of various glycoconjugates, such as N-linked and O-linked glycans, as well as glycolipids and glycosylphosphatidylinositol anchors. wikipedia.org, acs.org

Biosynthesis of UDP-N-Acetylglucosamine via UDP-N-Acetylglucosamine Pyrophosphorylase

The biosynthesis of UDP-N-acetylglucosamine is primarily carried out through the hexosamine biosynthetic pathway. wikipedia.org, researchgate.net The final step in this pathway is catalyzed by the enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP), also known as N-acetylglucosamine-1-phosphate uridylyltransferase. frontiersin.org, acs.org UAP catalyzes the reversible reaction between N-acetylglucosamine-1-phosphate and uridine (B1682114) triphosphate (UTP) to produce UDP-N-acetylglucosamine and inorganic pyrophosphate (PPi). uniprot.org, acs.org, acs.org This reaction is a key regulatory point in providing the necessary donor substrate for various glycosylation events.

Related Processing Enzymes Impacting GlcNAcβ1-2Man Containing Glycans

Once the GlcNAcβ1-2Man moiety is formed within a glycan structure, particularly in N-glycans, a series of processing enzymes act upon these structures, further modifying their composition and ultimately influencing the final glycan structure.

α-Mannosidase I, α-Mannosidase II, and α-Mannosidase IIx Activities in N-Glycan Trimming

Alpha-mannosidases play critical roles in the trimming of mannose residues from N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus. Class 1 alpha-mannosidases, such as ER alpha-mannosidase I (ERManI) and Golgi alpha-mannosidase I (GolgiManI) isoforms, are primarily responsible for removing alpha-1,2-linked mannose residues. nih.gov, oup.com, nih.gov This trimming leads to the formation of the Man5GlcNAc2 intermediate, which is a substrate for subsequent glycosylation steps. oup.com, nih.gov

Following the action of N-acetylglucosaminyltransferase I (GlcNAcT-I), which adds a GlcNAc residue in a beta-1,2 linkage to the alpha-1,3 arm of the Man5GlcNAc2 structure, alpha-mannosidase II (alpha-Man II) and alpha-mannosidase IIx (alpha-Man IIx) act in the Golgi. reactome.org, nih.gov, plos.org These enzymes, classified under Glycosyl Hydrolase family 38 (GH38), remove the alpha-1,3 and alpha-1,6 mannose residues from the modified glycan (GlcNAcMan5GlcNAc2), which is a crucial step for the formation of complex and hybrid N-glycans. reactome.org, nih.gov, plos.org The action of alpha-mannosidase II is dependent on the prior addition of GlcNAc by GlcNAcT-I. nih.gov Inactivation of both alpha-mannosidase II and alpha-mannosidase IIx in mice leads to a lack of complex N-glycans. nih.gov

Endoglycosidases (e.g., ENGASE) in Cytosolic Glycan Hydrolysis

Endoglycosidases, such as endo-beta-N-acetylglucosaminidase (ENGase), are enzymes that cleave glycosidic bonds within a glycan chain. nih.gov, nih.gov, indexcopernicus.com Specifically, ENGases hydrolyze the beta-1,4-glycosidic bond between the two N-acetylglucosamine residues in the N,N'-diacetylchitobiose core of N-glycans, releasing free oligosaccharides. nih.gov, nih.gov, indexcopernicus.com These enzymes are found in various organisms and are involved in the degradation of N-glycans. nih.gov, indexcopernicus.com In animal cells, cytosolic ENGase is hypothesized to be involved in the production of high-mannose type free N-glycans, potentially as part of the quality control system for misfolded glycoproteins where N-glycans are released into the cytosol. frontiersin.org, tandfonline.com The processing of oligosaccharides in the cytosol by enzymes like PNGase, endo-beta-N-acetylglucosaminidase, and alpha-mannosidase may represent a non-lysosomal pathway for N-glycan catabolism. portlandpress.com

Molecular Mechanisms and Biological Significance of the Glcnacβ1 2man Moiety

Essential Developmental Roles in Eukaryotic Organisms

The synthesis of the GlcNAcβ1-2Man moiety, and consequently the formation of complex and hybrid N-glycans, is fundamental for proper development in eukaryotic organisms, particularly in mammals. mdpi.comnih.govd-nb.infonih.gov Disruption of the enzymatic activity responsible for this linkage leads to severe developmental defects. nih.govnih.gov

Consequences of GlcNAc-TI Gene (Mgat1) Null Mutations on Embryonic Development and Organogenesis

Null mutations in the Mgat1 gene, which abolish GlcNAc-TI activity, have profound consequences for embryonic development in mice, resulting in lethality at mid-gestation, typically around embryonic day 9.5 (E9.5) to E10.5. mdpi.comnih.govd-nb.infonih.govnih.govnih.govnih.govfrontiersin.org These mutant embryos exhibit significant developmental retardation and a range of multisystemic defects. nih.govnih.govnih.gov

Studies using Mgat1-null mice have revealed critical roles for complex and hybrid N-glycans in various aspects of organogenesis. The absence of these glycan structures due to the Mgat1 mutation leads to impaired formation and development of several key structures during embryogenesis. nih.govnih.govnih.gov

Here is a summary of observed developmental defects in Mgat1-null mouse embryos:

| Developmental Process | Observed Defect in Mgat1-null Embryos | Source |

| Embryonic Lethality | Mid-gestation (E9.5-E10.5) | mdpi.comnih.govd-nb.infonih.govnih.govnih.govnih.govfrontiersin.org |

| Overall Development | Retardation | nih.govnih.govnih.gov |

| Neural Tube Formation | Impaired/Defects, Incomplete closure (rostral and caudal neuropore) | nih.govnih.govnih.govinfrafrontier.eu |

| Vascularization | Impaired/Defects, Abnormal vascular development, Hemorrhage | nih.govnih.govnih.govinfrafrontier.eu |

| Left-Right Body Plan Asymmetry | Defects, Situs inversus, Abnormal direction of heart looping | nih.govnih.govinfrafrontier.eu |

| Somite Formation | Incomplete | infrafrontier.eu |

| Hematopoiesis | Defects (implied by anemia) | nih.govinfrafrontier.eu |

| Oogenesis | Impaired, decreased fertility, fewer ovulated eggs, thin zona pellucida | nih.govfrontiersin.orgresearchgate.net |

| B Cell Development | Inhibited maturation, reduced cellularity in bone marrow and spleen | nih.govaai.org |

| T Cell Development (Thymocytes) | Impaired positive selection, enhanced death by neglect and negative selection | nih.govaai.orgohsu.edu |

Early pre-implantation development in Mgat1-null embryos appears relatively normal, which is attributed to the presence of maternally derived Mgat1 RNA and complex N-glycans. nih.govnih.govnih.govresearchgate.net However, as the embryonic requirement for embryonically synthesized complex N-glycans increases after implantation (post E7.5), the developmental defects become apparent, leading to lethality. nih.gov

Contribution to Fundamental Morphogenic Processes (e.g., Neural Tube Formation, Vascularization, Left-Right Body Plan Asymmetry)

The GlcNAcβ1-2Man moiety, by enabling the synthesis of complex N-glycans, plays a direct role in fundamental morphogenic processes. Studies on Mgat1-null mouse embryos have specifically highlighted defects in neural tube formation, vascularization, and the establishment of left-right body plan asymmetry. nih.govnih.govnih.gov

In the absence of functional GlcNAc-TI, the proper formation and closure of the neural tube are impaired, leading to neural tube defects. nih.govnih.govnih.govinfrafrontier.eu Similarly, vascular development is significantly affected, resulting in abnormal blood vessel formation and hemorrhage. nih.govnih.govnih.govinfrafrontier.eu The critical process of establishing left-right asymmetry during embryonic development is also disrupted in Mgat1-deficient embryos, manifesting as conditions like situs inversus and abnormal heart looping. nih.govnih.govinfrafrontier.eu

These findings underscore the essential nature of complex N-glycans, initiated by the GlcNAcβ1-2Man linkage, for the intricate cellular interactions and signaling events required for coordinated tissue and organ development.

Role of the GlcNAcβ1,2Manα1-O-Thr- Moiety in Alpha-Dystroglycan Function and Extracellular Matrix Interactions

Beyond N-glycosylation, the GlcNAcβ1,2Manα1-O-Thr- moiety is relevant in the context of O-mannosylation, a type of O-glycosylation where mannose is attached to serine or threonine residues. nih.govoup.com While GlcNAc-TI primarily acts on N-glycans, another enzyme, UDP-GlcNAc:alpha-D-mannoside beta1,2-N-acetylglucosaminyltransferase I.2 (GnT I.2), can also form a β1-2 linkage of GlcNAc to an alpha-linked mannose residue, showing a strong preference for the Manα1-O-Thr- moiety found in alpha-dystroglycan and other O-mannosylated glycoproteins. nih.govoup.com

Alpha-dystroglycan is a highly glycosylated protein crucial for linking the extracellular matrix (ECM) to the cytoskeleton. nih.gov Proper glycosylation of alpha-dystroglycan, including the addition of the GlcNAcβ1,2Manα1-O-Thr- structure by enzymes like GnT I.2, is essential for its function in binding to ECM components such as laminin (B1169045). nih.gov Defects in the O-mannosylation pathway, including mutations in genes involved in adding sugar residues to the O-mannose core, are associated with severe forms of congenital muscular dystrophies, highlighting the importance of these specific glycan structures for muscle and brain function and ECM interactions. nih.gov

Impact on Protein Glycosylation, Folding, and Quality Control

The formation of the GlcNAcβ1-2Man moiety by GlcNAc-TI is a pivotal step that significantly impacts downstream processes related to protein glycosylation, folding, and quality control within the endoplasmic reticulum (ER) and Golgi apparatus. nih.govnih.govlabsolu.casinobiological.comnih.gov

Significance in Facilitating N-Glycan Structural Diversification and Maturation

The addition of the first β1-2 linked GlcNAc residue to the Man₅GlcNAc₂ intermediate by GlcNAc-TI is the initiating step for the synthesis of both hybrid and complex N-glycans. mdpi.comnih.govsigmaaldrich.comrndsystems.com This modification creates a substrate for subsequent glycosyltransferases and mannosidases that further trim and extend the glycan structure. mdpi.comnih.govsigmaaldrich.com

In the absence of GlcNAc-TI activity (e.g., in Mgat1-null cells), N-glycan processing is arrested at the high-mannose stage, primarily Man₅GlcNAc₂. sigmaaldrich.comnih.govnih.gov This prevents the formation of the various branches and terminal sugar residues (like galactose and sialic acid) that characterize complex N-glycans. sigmaaldrich.comnih.gov The GlcNAcβ1-2Man moiety is therefore indispensable for generating the structural heterogeneity and complexity of mature N-glycans found on the majority of cell surface and secreted glycoproteins in vertebrates. nih.govmdpi.com This diversification is crucial for the wide array of functions mediated by N-glycans, including roles in cell-cell recognition, immune responses, and signaling. mdpi.commdpi.com

Interplay with Protein Folding Pathways in the Endoplasmic Reticulum

While the primary site of GlcNAc-TI activity is the medial-Golgi, the N-glycans synthesized are initially added to proteins in the ER as a large Glc₃Man₉GlcNAc₂ precursor. mdpi.comwikipedia.org This initial glycan structure plays a crucial role in ER-associated protein folding and quality control. nih.govnih.govlabsolu.casinobiological.comannualreviews.org

Glycoproteins in the ER interact with chaperones like calnexin (B1179193) and calreticulin (B1178941), which bind to monoglucosylated N-glycans. nih.govlabsolu.ca This interaction facilitates proper protein folding. After glucose trimming, the reglucosylation cycle, involving UDP-glucose:glycoprotein (B1211001) glucosyltransferase (UGGT), acts as a sensor for protein folding status, adding a glucose back to unfolded glycoproteins, allowing them to re-enter the calnexin/calreticulin cycle. nih.govlabsolu.ca

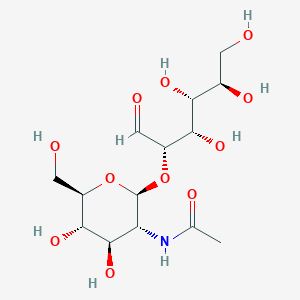

The chemical compound GlcNAcβ1-2Man is a disaccharide consisting of N-acetylglucosamine (GlcNAc) linked via a β-(1→2) glycosidic bond to mannose (Man). This specific linkage and resulting disaccharide structure play crucial roles in various biological processes, primarily as a building block within larger glycan structures attached to proteins. Its significance is observed in the context of protein quality control, the structural diversity of N-glycans, and the composition of certain O-mannosyl glycans.

Association with Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The GlcNAcβ1-2Man moiety is indirectly involved in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a cellular mechanism for identifying and degrading misfolded proteins within the endoplasmic reticulum (ER). N-linked glycans, which contain a core structure that is processed during protein folding, serve as signals in this quality control pathway. Newly synthesized polypeptides entering the ER are initially glycosylated with a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) researchgate.net. This precursor undergoes sequential trimming by glucosidases, allowing interaction with lectin chaperones like calnexin (CNX) and calreticulin (CRT) to assist in protein folding researchgate.netresearchgate.net.

A crucial step in diverting terminally misfolded glycoproteins towards ERAD involves the removal of specific mannose residues from their N-glycans by ER mannosidases frontiersin.org. This trimming process can expose certain mannose residues, acting as signals for the ERAD machinery researchgate.netfrontiersin.orgnih.gov. While the GlcNAcβ1-2Man disaccharide itself is not the primary ERAD signal, it is part of the larger N-glycan structure whose processing dictates entry into the ERAD pathway. For instance, an N-glycan with an exposed α1,6-mannose residue, generated by the action of ER-Degradation Enhancing α-Mannosidase-like proteins (EDEMs), is recognized as a critical ERAD signal researchgate.netfrontiersin.orgnih.gov. The GlcNAcβ1-2Man structure resides on the antennae of processed N-glycans, which are built upon the core mannose structure that is subject to this quality control trimming.

Broader Implications of O-GlcNAcylation as a Post-Translational Modification

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

| GlcNAcβ1-2Man | 121234054 labsolu.ca, 329824976 sigmaaldrich.com |

| N-acetylglucosamine (GlcNAc) | 24130 sigmaaldrich.com |

| Mannose (Man) | 18950 researchgate.net |

Data Table: Role of GlcNAcβ1-2Man in Glycan Structures

| Glycan Type | Structure Featuring GlcNAcβ1-2Man | Context |

| N-Glycans (Core) | Component of the Man₃GlcNAc₂ core pentasaccharide | Found in all N-linked glycans sigmaaldrich.comnih.govresearchgate.net |

| N-Glycans (Hybrid) | GlcNAcβ1-2Man linkage on the α1-3 arm of the core Man₅GlcNAc₂ | Characteristic of hybrid N-glycans nih.govrsc.orgsigmaaldrich.com |

| N-Glycans (Complex) | GlcNAcβ1-2Man linkages on both α1-3 and α1-6 arms of the core | Foundation for complex N-glycan branching nih.govrsc.org |

| O-Mannosyl Glycans | Core M1 structure: GlcNAcβ1-2Man | Precursor for extended O-mannosyl glycans glycoforum.gr.jpnih.gov |

Mechanistic Crosstalk with Other Post-Translational Modifications (e.g., Phosphorylation, Acetylation, Ubiquitination)

The GlcNAcβ1-2Man disaccharide is a significant structural unit found within larger glycan structures, notably in the core of N-linked glycans and in certain O-mannosyl glycans wikipedia.orgwikipedia.orghku.hkwikipedia.orgmrc.ac.uk. These complex carbohydrate modifications play crucial roles in modulating protein function, stability, localization, and interactions, thereby engaging in intricate crosstalk with other post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitination. The interplay between glycosylation containing the GlcNAcβ1-2Man moiety and these other PTMs can occur through various mechanisms, including direct steric hindrance, conformational changes, and altered recruitment or activity of modifying enzymes.

Crosstalk with Phosphorylation

Phosphorylation, the reversible addition of a phosphate (B84403) group to amino acid residues (primarily serine, threonine, and tyrosine), is a critical regulatory mechanism in numerous cellular processes. Glycans containing the GlcNAcβ1-2Man structure can influence protein phosphorylation through several avenues. The presence of bulky glycan structures can induce conformational changes in the polypeptide chain, affecting the accessibility of phosphorylation sites to kinases and phosphatases. Conversely, phosphorylation events can also influence glycosylation by altering protein conformation or by directly modifying glycosyltransferases or glycosidases.

While O-GlcNAcylation (the addition of a single GlcNAc residue to serine or threonine) is well-documented for its extensive crosstalk with phosphorylation, often involving direct competition for modification sites or reciprocal regulation of the enzymes involved wikipedia.orgnih.govnih.govglycosmos.orgnih.govciteab.com, glycans containing the GlcNAcβ1-2Man disaccharide, such as N-glycans and O-mannosyl glycans, also exhibit significant interplay with phosphorylation.

A direct example of phosphorylation within glycan structures containing mannose residues (a component of GlcNAcβ1-2Man) is the phosphorylation of mannose at the 6-position. This modification, particularly in O-mannosyl glycans like the core M3 structure, is catalyzed by Protein O-Mannose Kinase (POMK) and is essential for subsequent glycan elongation and function, such as the binding of α-dystroglycan to laminin mrc.ac.uksigmaaldrich.commdpi.comsenescence.info. This highlights a direct enzymatic link where a phosphate group is added to a mannose residue within a glycan structure that can be extended to include GlcNAcβ1-2Man.

Furthermore, studies investigating the global impact of altered glycosylation on the phosphoproteome have demonstrated significant changes in site-specific phosphorylation dynamics. For instance, changes in glycosylation patterns, including those involving N-glycans, can lead to both increases and decreases in the phosphorylation levels of numerous proteins, indicating a complex regulatory network wikipedia.orgnih.govwikipedia.org. These effects can be mediated by altered protein-protein interactions, potentially affecting the formation of signaling complexes that involve kinases and phosphatases fishersci.atfishersci.cafishersci.commrc.ac.uknih.govnih.govmycocentral.eu.

Crosstalk with Ubiquitination

Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a versatile PTM involved in regulating protein degradation, localization, and signaling. Glycosylation, including modifications involving the GlcNAcβ1-2Man structure, can significantly impact protein ubiquitination, primarily by influencing protein folding, stability, and the exposure of ubiquitination sites.

Proper protein folding and conformational stability are often dependent on glycosylation fishersci.atfishersci.comnih.govmycocentral.eufishersci.ca. Aberrant glycosylation or the absence of glycans can lead to protein misfolding, which is recognized by the cellular quality control machinery, often resulting in ubiquitination and subsequent proteasomal degradation nih.govmdpi.com. Research on the human ATP-binding cassette (ABC) transporter ABCG2 demonstrated that disruption of N-linked glycosylation at a specific asparagine residue led to protein destabilization and enhanced ubiquitin-mediated proteasomal degradation mdpi.com. This finding indicates that the presence of N-glycans, which contain the GlcNAcβ1-2Man core structure, is important for maintaining protein stability and preventing inappropriate ubiquitination and degradation.

The physical presence of glycans can also sterically hinder the access of ubiquitin ligases to potential ubiquitination sites on the protein surface nih.gov. Conversely, changes in glycan structure or occupancy could expose previously shielded sites, promoting ubiquitination.

Crosstalk with Acetylation

Protein acetylation, the addition of an acetyl group to lysine (B10760008) residues, is involved in regulating protein function, stability, and interactions, particularly in histones and signaling proteins. While direct mechanistic crosstalk specifically involving the GlcNAcβ1-2Man disaccharide and acetylation enzymes (acetyltransferases and deacetylases) is less extensively documented compared to phosphorylation and ubiquitination, indirect connections exist.

Similar to other PTMs, the presence of glycans can influence protein conformation and interactions, which may indirectly affect the activity or substrate recognition of acetylating or deacetylating enzymes. Changes in protein localization or complex formation induced by glycosylation could also impact the cellular context in which acetylation occurs. Although direct examples linking GlcNAcβ1-2Man-containing glycans to specific acetylation events are limited in the provided literature, the general principles of glycan-mediated modulation of protein structure and interaction suggest a potential for indirect crosstalk with acetylation pathways.

Integrated Regulation

Advanced Methodologies for Structural and Mechanistic Elucidation of Glcnacβ1 2man

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to the detailed structural analysis of oligosaccharides, providing insights into atomic connectivity and three-dimensional shape.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Determination and Conformation Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for the primary and conformational analysis of glycans. For the GlcNAcβ1-2Man linkage, 1D and 2D NMR experiments in D₂O are utilized to determine the anomeric configuration, the position of the glycosidic linkage, and the preferred conformation around this bond.

Key NMR parameters for the structural elucidation of the GlcNAcβ1-2Man moiety include the chemical shifts of anomeric protons (H-1) and carbons (C-1), as well as the protons and carbons at the linkage site (C-2 of Man). The β-configuration of the GlcNAc residue is typically confirmed by a large ³J(H-1, H-2) coupling constant (around 8 Hz). The 1→2 linkage is established by observing correlations in 2D NMR spectra, such as HMBC (Heteronuclear Multiple Bond Correlation), between the anomeric proton of GlcNAc (H-1') and the C-2 of the mannose residue (Man C-2), or between the anomeric carbon of GlcNAc (C-1') and the H-2 of mannose.

Conformational analysis around the glycosidic bond is achieved through the measurement of nuclear Overhauser effects (NOEs) in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. The presence of a cross-peak between the anomeric proton of GlcNAc (H-1') and the H-2 proton of the mannose residue is a definitive indicator of the 1→2 linkage and provides distance constraints for conformational modeling. The relative intensities of NOE cross-peaks can be used to determine the preferred glycosidic torsion angles (φ and ψ).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a GlcNAcβ1-2Man Moiety

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| GlcNAc | H-1 | ~4.65 | C-1 |

| H-2 | ~3.75 | C-2 | |

| H-3 | ~3.88 | C-3 | |

| H-4 | ~3.65 | C-4 | |

| H-5 | ~3.55 | C-5 | |

| H-6a/b | ~3.80 / ~3.95 | C-6 | |

| NAc | ~2.05 | CO | |

| CH₃ | |||

| Man | H-1 | ~4.80 | C-1 |

| H-2 | ~4.10 | C-2 | |

| H-3 | ~3.85 | C-3 | |

| H-4 | ~3.70 | C-4 | |

| H-5 | ~3.60 | C-5 | |

| H-6a/b | ~3.75 / ~3.90 | C-6 |

Note: Chemical shifts are approximate and can vary depending on the surrounding glycan structure and experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry for Glycan Composition and Glycosidic Linkage Analysis

Mass spectrometry is an indispensable tool for determining the composition and sequence of glycans. When coupled with tandem mass spectrometry (MS/MS), it can also provide information about glycosidic linkages. The analysis of glycans containing the GlcNAcβ1-2Man linkage by MS typically involves soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

In MS/MS experiments, precursor ions of glycans are fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information. Glycosidic bond cleavages yield B- and Y-ions, which reveal the monosaccharide sequence. Cross-ring cleavages (A- and X-ions) can provide information about the linkage positions.

The presence of a GlcNAcβ1-2Man linkage can be inferred from the fragmentation pattern. For instance, the observation of a Y-ion corresponding to the loss of a terminal GlcNAc residue from the precursor ion confirms the presence of a terminal GlcNAc. More specific information about the linkage position can be obtained from cross-ring fragments. A characteristic fragment ion at m/z 217.2 in the MS/MS spectrum of a permethylated and derivatized monosaccharide can be indicative of a 1→2 linkage. nih.gov The presence of diagnostic ions, such as the oxonium ion for HexNAc at m/z 204.08, is a common feature in the MS/MS spectra of N-glycans and confirms the presence of N-acetylglucosamine. nih.gov

Table 2: Expected Diagnostic Fragment Ions in MS/MS of N-Glycans Containing GlcNAcβ1-2Man

| m/z | Ion Type | Description |

| 204.08 | Oxonium Ion | Characteristic for HexNAc residues. |

| 366.14 | B-ion | Corresponds to a HexNAc-Hex disaccharide. |

| 407.17 | Y-ion | Loss of a terminal HexNAc from a larger glycan. |

| Varies | B/Y-ions | A series of ions indicating the monosaccharide sequence. |

| Varies | A/X-ions | Cross-ring fragments that can help pinpoint linkage positions. |

Chromatographic Separation and Isolation Techniques

Chromatographic methods are essential for the purification and profiling of complex mixtures of oligosaccharides, allowing for the isolation of specific glycans for further structural analysis.

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Profiling and Preparative Isolation

HPLC is a cornerstone technique for the separation of glycans. For oligosaccharides containing the GlcNAcβ1-2Man linkage, which are often part of larger N-glycans, methods such as normal-phase and reversed-phase HPLC are employed. In normal-phase HPLC, glycans are typically derivatized with a fluorescent tag (e.g., 2-aminobenzamide (B116534), 2-AB) and separated based on their hydrophilicity. The elution of glycans is often reported in "glucose units" (GU) by comparing their retention times to a dextran (B179266) ladder standard. This allows for the creation of extensive databases for glycan identification.

Preparative HPLC can be used to isolate sufficient quantities of a specific glycan for detailed structural elucidation by NMR. The separation of biantennary N-glycans from human serum, which often contain the GlcNAcβ1-2Man motif, has been demonstrated using HPLC on a microfluidic chip with a graphitized carbon stationary phase. nih.gov

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Linkage Identification

HPAEC-PAD is a high-resolution chromatographic technique that separates underivatized carbohydrates at high pH. The weak acidic nature of carbohydrate hydroxyl groups allows for their separation as anions. This method is particularly powerful for the separation of isomers, including those with different glycosidic linkages.

The identification of the GlcNAcβ1-2Man linkage can be achieved by comparing the retention time of an unknown sample to that of a known standard. Alternatively, enzymatic digestion with a specific exoglycosidase, such as β-N-acetylglucosaminidase, which cleaves terminal β-linked GlcNAc residues, can be used. The disappearance of a peak and the appearance of a new one after enzymatic treatment can confirm the presence of the linkage. HPAEC-PAD has been shown to separate N-glycan isomers from human IgG, demonstrating its utility in resolving complex glycan mixtures where specific linkages like GlcNAcβ1-2Man are present. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycopeptide Enrichment Strategies

HILIC is a chromatographic technique that is widely used for the enrichment of glycopeptides from complex biological samples, such as plasma or cell lysates. nih.gov The principle of HILIC is based on the partitioning of hydrophilic analytes, like glycans, between a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

In a typical HILIC-based glycopeptide enrichment workflow, a protein digest is loaded onto a HILIC column in a high organic solvent concentration. The more hydrophobic non-glycosylated peptides pass through the column, while the hydrophilic glycopeptides are retained. The retained glycopeptides are then eluted with a higher concentration of aqueous solvent. This enrichment is crucial for the subsequent analysis of low-abundance glycopeptides by mass spectrometry. This strategy is effective for enriching N-glycans from plasma glycoproteins, many of which contain the GlcNAcβ1-2Man linkage as part of their structure. nih.govresearchgate.net

Enzymatic Approaches in Structural and Functional Analysis

Enzymatic methods are fundamental to the precise structural elucidation of complex carbohydrates like GlcNAcβ1-2Man. These techniques leverage the high specificity of enzymes to dissect glycan structures, providing unambiguous information about monosaccharide sequence and linkage configurations that is often difficult to obtain through purely chemical or spectrometric methods.

Sequential Exoglycosidase Digestion for Determining Glycan Sequence and Linkage Configuration

Sequential exoglycosidase digestion is a classic and powerful technique for determining the sequence and linkage of monosaccharides in a glycan chain. nih.gov This method involves the stepwise removal of terminal monosaccharides using exoglycosidases, which are enzymes that cleave specific terminal monosaccharide residues with a defined anomeric and linkage specificity. ludger.com The glycan structure is deduced by analyzing the products after each enzymatic step, typically using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). researchgate.net

The process begins with the analysis of the intact glycan. Subsequently, the glycan is treated with a specific exoglycosidase. For instance, to confirm a terminal β-linked N-acetylglucosamine (GlcNAc), the glycan would be treated with a β-N-acetylhexosaminidase. If this enzyme cleaves a GlcNAc residue, it confirms its terminal position and β-linkage. The specificity of the enzyme can further refine the linkage information; for example, S. pneumoniae β-N-acetylhexosaminidase is specific for GlcNAc linked β1-2, β1-4, or β1-6 to mannose. researchgate.net By using a panel of exoglycosidases in a specific order (an "enzyme array"), the entire sequence of a glycan can be methodically determined. ludger.comresearchgate.net For the GlcNAcβ1-2Man motif, treatment with a β-N-acetylhexosaminidase would result in the removal of the GlcNAc residue, causing a corresponding shift in the HPLC profile or a mass change in the MS spectrum, thereby confirming the presence of a terminal β-linked GlcNAc.

| Enzyme | Abbreviation | Specificity Relevant to GlcNAcβ1-2Man Analysis | Outcome of Digestion |

| β-N-Acetylhexosaminidase | SPH (from S. pneumoniae) | Cleaves terminal GlcNAcβ1-2Man linkages researchgate.net | Removal of the terminal GlcNAc residue |

| α-Mannosidase | Cleaves terminal α-linked mannose residues | No effect on the GlcNAcβ1-2Man motif itself, but used to expose underlying structures | |

| α-Fucosidase | AMF, BKF | Cleaves terminal α-linked fucose residues | Used to remove fucosylation from other parts of the glycan to simplify analysis researchgate.net |

| β-Galactosidase | SPG, BTG | Cleaves terminal β-linked galactose residues | Used to characterize adjacent glycan branches researchgate.net |

Endo-β-N-Acetylhexosaminidase Susceptibility Assays for Linkage Confirmation

Endoglycosidases, specifically Endo-β-N-acetylhexosaminidases (ENGases), cleave the glycosidic bond between the two core GlcNAc residues in the chitobiose core of N-glycans, releasing the entire glycan from the protein. nih.govnih.gov The susceptibility of a glycoprotein (B1211001) to certain endoglycosidases is highly dependent on the structure of the N-glycan. This property can be exploited to confirm structural features, including the presence of the GlcNAcβ1-2Man motif, which marks the transition from a high-mannose to a hybrid or complex N-glycan.

Endoglycosidase H (Endo H) is a widely used enzyme that specifically cleaves high-mannose and hybrid-type N-glycans but not complex-type N-glycans. nih.gov The addition of the GlcNAcβ1-2Man residue by the enzyme GlcNAc transferase I (MGAT1) is the first step in converting a high-mannose glycan (which is Endo H sensitive) into a hybrid glycan. This hybrid structure, GlcNAcMan₅GlcNAc₂, remains sensitive to Endo H. nih.gov However, further processing, such as the removal of two mannose residues by mannosidase II and the addition of a second GlcNAc by MGAT2, leads to a complex N-glycan, which becomes resistant to Endo H. nih.gov Therefore, by assessing the susceptibility of a glycoprotein to Endo H digestion (e.g., by observing a shift in molecular weight on an SDS-PAGE gel), one can infer the processing state of its N-glycans and indirectly confirm the presence and context of the GlcNAcβ1-2Man linkage.

| Endoglycosidase | Abbreviation | Glycan Substrate Specificity | Implication for GlcNAcβ1-2Man |

| Endoglycosidase H | Endo H | High-mannose and Hybrid N-glycans nih.gov | Glycans containing GlcNAcβ1-2Man as part of a hybrid structure are susceptible. |

| Peptide-N-Glycosidase F | PNGase F | Nearly all N-glycans (High-mannose, Hybrid, Complex) nih.govmdpi.com | Used as a control to release all N-glycans, regardless of structure. |

| Endoglycosidase F1 | Endo F1 | High-mannose and Hybrid N-glycans nih.gov | Similar to Endo H, can be used to identify hybrid structures. |

| Endoglycosidase S | EndoS | Restricted to biantennary complex N-glycans nih.gov | Generally used to analyze structures downstream of the GlcNAcβ1-2Man addition. |

Computational and Modeling Approaches

Computational and modeling techniques have become indispensable tools for investigating the structural and dynamic properties of glycans and their interactions with proteins at an atomic level. nih.gov These methods complement experimental data by providing insights into the molecular mechanisms that are often inaccessible by other means.

Homology Modeling and Molecular Dynamics Simulations of Glycosyltransferases

The synthesis of the GlcNAcβ1-2Man linkage is catalyzed by a specific glycosyltransferase, N-acetylglucosaminyltransferase I (GnT-I or MGAT1). Understanding the three-dimensional structure of this enzyme is crucial for deciphering its catalytic mechanism and substrate specificity. However, obtaining crystal structures for glycosyltransferases can be challenging.

When an experimental structure is unavailable, homology modeling provides a powerful alternative. nih.gov This technique constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). oup.comnih.gov For glycosyltransferases, which can have limited sequence homology to proteins with known structures, advanced methods like fold recognition may be required. nih.gov

Once a model is built, Molecular Dynamics (MD) simulations are used to refine it and study its dynamic behavior in a simulated physiological environment. oup.comyoutube.com MD simulations calculate the trajectories of atoms and molecules over time, providing a detailed view of the enzyme's flexibility, conformational changes, and interactions with substrates like UDP-GlcNAc (the donor) and the mannose-terminating glycan (the acceptor). nih.govnih.gov These simulations can help identify key residues in the catalytic site and rationalize binding data, which is vital for understanding the enzyme's function and for the potential design of specific inhibitors. oup.comnih.gov

| Step | Description | Key Tools/Methods |

| 1. Template Identification | Searching protein structure databases (e.g., PDB) for suitable template structures with sequence or fold homology to the target glycosyltransferase. | HHpred, BLAST, Fold Recognition Programs nih.govoup.com |

| 2. Sequence Alignment | Aligning the target protein's amino acid sequence with the template's sequence. | Sequence alignment software (e.g., ClustalW) |

| 3. Model Building | Generating the 3D coordinates of the target protein's backbone and side chains based on the aligned template structure. | Modeling software (e.g., MODELLER) |

| 4. Model Refinement & Validation | Optimizing the model's geometry and assessing its quality using energy minimization and structural validation tools. Molecular Dynamics (MD) simulations are used for further refinement. oup.com | GROMACS, AMBER, CHARMM-GUI; PROCHECK, Ramachandran plots nih.govoup.com |

| 5. Substrate Docking & MD | Docking the donor (e.g., UDP-GlcNAc) and acceptor substrates into the active site of the modeled enzyme and running MD simulations to study the binding dynamics. oup.com | Docking software (e.g., AutoDock); MD simulation packages |

Atomic-Level Understanding of Protein-Carbohydrate Interactions and Binding Dynamics

Molecular Dynamics (MD) simulations offer an unparalleled, atomistic view of the interactions between glycans, such as those containing the GlcNAcβ1-2Man motif, and glycan-binding proteins (GBPs) like lectins or enzymes. nih.gov These simulations can reveal the dynamic nature of these interactions, which is critical for understanding molecular recognition processes. nih.gov

MD simulations can be used to study the glycan in its free state in solution, revealing its preferred conformations, flexibility, and intramolecular hydrogen bonding patterns. nih.gov When studying a protein-glycan complex, MD provides detailed information on the specific interactions that stabilize the complex, such as hydrogen bonds and van der Waals forces. nih.gov The simulations can quantify the stability of these interactions over time (e.g., through H-bond occupancy analysis) and calculate the binding energetics. nih.gov This atomic-level insight is crucial for understanding how proteins specifically recognize the GlcNAcβ1-2Man structure and can explain the structural basis for binding affinity and specificity observed in experimental studies. mit.edu

| Parameter Analyzed | Information Gained | Relevance to GlcNAcβ1-2Man Interactions |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the simulation and conformational changes. | Assesses the stability of the protein-glycan complex over the simulation time. |

| Glycosidic Torsion Angles (Φ/Ψ) | Describes the rotation around the glycosidic bond, revealing the conformational preferences of the GlcNAcβ1-2Man linkage. nih.gov | Determines the 3D orientation of the GlcNAc residue relative to the mannose. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the glycan and the protein, and within the glycan itself. nih.gov | Pinpoints the key amino acid residues and sugar hydroxyl groups responsible for binding specificity. |

| Binding Free Energy Calculation | Estimates the strength of the interaction between the protein and the glycan. | Provides a quantitative measure of binding affinity to compare with experimental data. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent. | Identifies which parts of the GlcNAcβ1-2Man motif are buried upon binding to a protein. |

Glycomics and Glycoproteomics Strategies for Comprehensive Analysis

Glycomics and glycoproteomics are systems-level approaches aimed at the comprehensive characterization of the entire complement of glycans (the glycome) or glycoproteins (the glycoproteome) in a biological system, respectively. neb.comrsc.org These strategies are essential for understanding how the expression of structures like GlcNAcβ1-2Man changes in different biological contexts, such as disease or development. mdpi.com

In a typical glycomics workflow, N-glycans are first enzymatically released from the total pool of glycoproteins in a sample, often using the broad-specificity enzyme PNGase F. researchgate.net The released glycans are then labeled with a fluorescent tag to enhance detection, and subsequently separated and quantified, commonly by HPLC or Ultra-Performance Liquid Chromatography (UPLC). ludger.com This provides a profile of all N-glycans present, allowing for the identification and relative quantification of species containing the GlcNAcβ1-2Man motif. Mass spectrometry is used to confirm the identity of the separated glycan peaks. mdpi.com

Glycoproteomics , on the other hand, aims to identify the specific proteins that carry particular glycans and the sites of glycosylation. researchgate.net In one common approach, intact glycoproteins are digested into smaller glycopeptides using proteases like trypsin. nih.gov These glycopeptides can then be analyzed directly by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This "site-specific" analysis reveals not only the structure of the glycan (e.g., one containing GlcNAcβ1-2Man) but also the exact location on the protein where it is attached. These comprehensive approaches provide a global view of glycosylation, linking specific glycan structures to their protein carriers and biological function. neb.com

| Approach | Objective | Typical Workflow | Key Information Obtained |

| Glycomics | To profile the total set of glycans in a biological sample. neb.com | 1. Release of glycans from proteins (e.g., PNGase F).2. Fluorescent labeling of released glycans.3. Separation and quantification (e.g., HILIC-UPLC).4. Structural confirmation (e.g., MS, exoglycosidase digestion). mdpi.comresearchgate.net | Global profile and relative abundance of all glycan structures, including those with GlcNAcβ1-2Man. |

| Glycoproteomics | To identify glycosylated proteins, their sites of glycosylation, and the site-specific glycan structures. neb.com | 1. Proteolytic digestion of glycoproteins (e.g., trypsin).2. Enrichment of glycopeptides.3. Analysis by LC-MS/MS.4. Data analysis to identify peptide sequence, glycosylation site, and glycan composition. nih.govresearchgate.net | Identity of the protein carrier, the specific asparagine residue glycosylated, and the structure of the attached glycan containing GlcNAcβ1-2Man. |

Large-Scale Glycan Profiling in Biological Samples

Large-scale glycan profiling, or glycomics, aims to provide a comprehensive overview of the diversity and abundance of glycans, including those containing the GlcNAcβ1-2Man structure, within a complex biological sample. rsc.org These high-throughput methods are essential for identifying changes in glycosylation patterns associated with various physiological and pathological states. Key technologies in this domain include mass spectrometry-based approaches and lectin microarrays.

Mass Spectrometry (MS)-Based Profiling: Mass spectrometry is a cornerstone of modern glycomics, offering high sensitivity and selectivity for the analysis of complex glycan mixtures. nih.gov The typical workflow involves the enzymatic or chemical release of glycans from the protein backbone, followed by labeling and analysis.

Glycan Release and Labeling: N-glycans are commonly released from glycoproteins using the enzyme Peptide-N-glycosidase F (PNGase F). nih.gov The released glycans are then often labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), to enhance detection sensitivity in subsequent separation and MS analysis.

Separation Techniques: Prior to MS analysis, the labeled glycan pool is often separated using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly hydrophilic interaction liquid chromatography (HILIC), and capillary electrophoresis (CE) are frequently employed to separate glycans based on their size, charge, and hydrophilicity. rsc.orgnih.gov

MS Analysis: The separated glycans are then introduced into the mass spectrometer. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI)-MS are powerful tools for determining the mass of glycans, which provides information about their monosaccharide composition. rsc.org Tandem mass spectrometry (MS/MS) further fragments the glycan ions to yield structural information, helping to elucidate branching patterns and linkage. nih.gov

Lectin Microarrays: Lectin microarrays provide a high-throughput platform for glycan profiling by utilizing the specific binding affinities of lectins—proteins that recognize and bind to particular carbohydrate structures. nih.govcreative-proteomics.com This technology enables the rapid analysis of glycosylation patterns on intact glycoproteins without the need for glycan release. creative-proteomics.com

The methodology involves immobilizing a panel of diverse lectins onto a solid surface, such as a glass slide. nih.gov Fluorescently labeled glycoproteins from a biological sample are then incubated with the array. nih.gov The binding of glycoproteins to specific lectins is detected by measuring fluorescence intensity, generating a profile or "fingerprint" of the glycans present in the sample. nih.gov Lectins with known specificity for terminal GlcNAc or mannose residues can indicate the presence of structures like GlcNAcβ1-2Man. While this method is powerful for comparative analysis and screening, it provides less detailed structural information than MS. nih.gov

Bioinformatics in Glycan Profiling: The vast datasets generated from large-scale glycomics necessitate the use of specialized bioinformatics tools and databases for data processing, structural annotation, and interpretation. rsc.orgfrontiersin.org These resources are indispensable for translating raw analytical data into meaningful biological insights. nih.govfrontiersin.org

| Tool/Database | Function | Reference |

| GlycoWorkbench | Software for drawing glycan structures and annotating mass spectrometry data. | rsc.org |

| UniCarb-DB | A comprehensive database of glycomics data, including structures and MS spectra. | rsc.org |

| GlyTouCan | A repository that assigns unique accession numbers to glycan structures, facilitating data sharing. | rsc.org |

| SimGlycan | Commercial software for glycan structure identification from MS/MS data using a built-in database. | nih.gov |

Targeted Analysis of Glycoproteins and Glycopeptides

While large-scale profiling provides a global view of the glycome, targeted analysis focuses on identifying the specific proteins that carry the GlcNAcβ1-2Man motif and pinpointing the exact sites of attachment. This site-specific information is critical for understanding the structure-function relationships of individual glycoproteins. nih.gov This approach involves the enrichment of glycopeptides from a complex protein digest, followed by detailed mass spectrometric analysis.

Enrichment of Glycopeptides: Glycopeptides are typically present in low abundance compared to their non-glycosylated counterparts in a proteolytic digest. nih.gov Therefore, an enrichment step is crucial for their successful analysis. Several strategies are employed to selectively isolate glycopeptides containing GlcNAc or other specific glycan features.

Lectin Affinity Chromatography (LAC): This is one of the most common enrichment methods and relies on the specific interaction between lectins and carbohydrate moieties. creative-proteomics.comfrontiersin.org A lectin with affinity for mannose or GlcNAc, such as Concanavalin A (Con A), can be immobilized on a solid support to capture glycopeptides bearing these residues from a complex peptide mixture. nih.govfrontiersin.org The captured glycopeptides are then eluted and analyzed by MS. nih.gov

Chemical Enrichment: Methods like hydrazide chemistry can be used to covalently capture glycopeptides. The cis-diol groups on sugar residues can be oxidized to aldehydes, which then react with hydrazide-functionalized beads for selective enrichment. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates peptides based on their hydrophilicity. The bulky, hydrophilic nature of glycans causes glycopeptides to be retained more strongly on a HILIC column than non-glycosylated peptides, allowing for their separation and enrichment. rsc.org

| Enrichment Strategy | Principle of Operation | Key Advantages |

| Lectin Affinity Chromatography (LAC) | Specific binding of immobilized lectins to target glycan motifs (e.g., mannose, GlcNAc). | High specificity for particular glycan structures; enables targeted capture. nih.govfrontiersin.org |

| Hydrazide Chemistry | Covalent capture of oxidized glycan moieties onto hydrazide-functionalized solid supports. | Broadly applicable to most glycoproteins; strong covalent linkage. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning based on hydrophilicity; glycans increase peptide retention on the hydrophilic stationary phase. | Broad enrichment of most glycopeptides; does not depend on specific glycan structures. rsc.org |

Mass Spectrometry for Site-Specific Analysis: Once enriched, glycopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine both the peptide sequence and the attached glycan structure, including the specific attachment site. nih.gov Different fragmentation techniques are used to yield complementary information. premierbiosoft.com

Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods. They typically cause the labile glycosidic bonds to break first, leading to the sequential loss of monosaccharide residues. nih.govpremierbiosoft.com This generates a series of B- and Y-type fragment ions from the glycan, which helps to determine its composition and sequence. The fragmentation can reveal a characteristic Y1 ion, corresponding to the peptide backbone with a single GlcNAc residue attached, which is a hallmark of N-glycosylation. nih.govmpg.de

Electron-Transfer Dissociation (ETD): In contrast to CID/HCD, ETD preferentially cleaves the peptide backbone while leaving the labile glycan structure intact on the resulting c- and z-type fragment ions. premierbiosoft.com This is extremely valuable for unambiguously localizing the site of glycosylation on the peptide, as the mass of the intact glycan can be observed on the peptide fragments. premierbiosoft.com

By combining these enrichment and analytical strategies, researchers can precisely map the location of GlcNAcβ1-2Man-containing glycans on specific proteins, providing critical data for elucidating their biological functions. nih.gov

Research Perspectives and Future Directions in Glcnacβ1 2man Studies

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways

The formation of the GlcNAcβ1-2Man linkage is catalyzed by specific glycosyltransferases. In the biosynthesis of N-glycans, UDP-N-acetylglucosamine: α-3-d-mannoside β-1,2-N-acetylglucosaminyltransferase I (GnT-I) is responsible for adding the first GlcNAc residue in a β1-2 linkage to the α1-3 linked mannose of Man₅GlcNA₂. wikipedia.orgwikipedia.orgnih.gov Subsequently, UDP-N-acetylglucosamine: α-6-d-mannoside β-1,2-N-acetylglucosaminyltransferase II (GnT-II) adds a GlcNAc in a β1-2 linkage to the α1-6 linked mannose, leading to biantennary structures. wikipedia.org

Beyond N-glycans, the GlcNAcβ1-2Man linkage is also a defining feature of the core M1 structure in mammalian O-mannosyl glycans. guidetopharmacology.org The enzyme responsible for this linkage in O-mannosyl glycans is protein O-linked mannose β-1,2-N-acetylglucosaminyltransferase 1 (POMGNT1), which utilizes UDP-GlcNAc as a donor substrate. guidetopharmacology.org The discovery and characterization of these specific transferases are vital for understanding the precise control and regulation of glycan structure formation in different cellular pathways. Research continues to identify and characterize novel enzymes involved in the broader biosynthetic pathways that incorporate the GlcNAcβ1-2Man structure, including those that add subsequent monosaccharides or modify existing ones. For instance, the core M2 structure in O-mannosyl glycans, found predominantly in the brain, is formed by the sequential action of POMGNT1 and β-1,6-N-acetylglucosaminyltransferase IX (GNT-IX), which adds a GlcNAcβ1-6 linkage to the mannose already bearing the GlcNAcβ1-2 modification. guidetopharmacology.org Understanding the interplay and substrate specificities of these enzymes is a key area of ongoing research.

Advanced Elucidation of Glycan-Protein Interactions and Conformational Dynamics

The biological functions of GlcNAcβ1-2Man containing glycans are often mediated through their specific interactions with glycan-binding proteins, such as lectins. Elucidating the structural details and dynamics of these interactions is crucial. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for this purpose. wikimedia.orgwikidata.org NMR spectroscopy, in particular, is valuable for studying the conformational flexibility of saccharides in solution and exploring their receptor-bound conformations. wikidata.org

Studies have shown that the GlcNAcβ1-2Man linkage exhibits conformational flexibility. zhanggroup.org Analysis of crystallographic data has revealed that the GlcNAcβ1-2Man linkage can adopt multiple well-populated conformers, which is different from the more similar φ values observed for many other β-linkages. zhanggroup.org This conformational diversity can significantly impact how the glycan is presented for protein recognition.

Recent research using solution NMR and glycan microarrays has investigated the interaction of the GlcNAcβ1-2Man moiety with lectins like LSECtin. mitoproteome.orgwikipedia.orguni.lu These studies have confirmed that the GlcNAcβ1-2Man disaccharide is a minimum epitope recognized by LSECtin. mitoproteome.orgwikipedia.org Interestingly, the presentation of glycans on surfaces, as in microarrays, can lead to different recognition patterns compared to interactions in solution, highlighting the importance of considering the biological context and glycan presentation when studying glycan-protein interactions. mitoproteome.orgwikipedia.org Molecular dynamics simulations complement experimental data by providing insights into the dynamic behavior and accessibility of glycan epitopes, such as the observation that immobilization can partially bury the GlcNAcβ1-2Man epitope on certain glycan arms. uni.lu

Development of Innovative Tools for Glycan Detection and Analysis (e.g., Chemoenzymatic Probes for O-GlcNAc)

Analyzing the complex structures and diverse presentations of glycans, including those containing the GlcNAcβ1-2Man linkage, requires sophisticated analytical tools. Traditional methods often face challenges due to the lack of a template-driven synthesis and the inherent heterogeneity of glycosylation.

Innovative tools are being developed to address these challenges. Chemoenzymatic labeling strategies, for example, combine the specificity of enzymes (like glycosyltransferases) with bioorthogonal chemical reactions to label specific glycan structures in biological samples. While chemoenzymatic probes for O-GlcNAc have been developed, similar strategies can be adapted or are being explored for the detection and profiling of other glycan linkages, including GlcNAcβ1-2Man containing structures, potentially at the single-cell level.

Mass spectrometry (MS) remains a powerful and indispensable tool for glycan analysis, enabling the determination of glycan structures and glycosylation sites. Advances in MS techniques, often combined with chromatographic separation and sometimes fluorescent labeling, allow for sensitive and quantitative analysis of complex glycan mixtures. The integration of chemoenzymatic labeling with high-throughput MS is enabling the first proteomic analyses of specific fucosylated glycoproteins and binding partners, a strategy that can be extended to study proteins modified with other specific glycan structures. Furthermore, lectins with defined specificities, including those recognizing the GlcNAcβ1-2Man motif, are being explored and engineered as probes for detecting and studying glycoconjugates.

Engineering and Optimization of Glycosylation Pathways in Heterologous Expression Systems

Controlling glycosylation in recombinant protein production is crucial for generating therapeutic glycoproteins with desired properties. Heterologous expression systems, such as yeast (e.g., Pichia pastoris) and bacteria (Escherichia coli), offer cost-effective alternatives to mammalian cell culture but often have different endogenous glycosylation pathways.

Significant efforts are underway to engineer and optimize the glycosylation pathways in these systems to produce specific, human-like glycan structures, including those featuring the GlcNAcβ1-2Man linkage. This involves disrupting endogenous glycosylation enzymes that produce unwanted structures and introducing heterologous glycosyltransferases and glycosidases to build the desired glycans. For instance, strategies in Pichia pastoris involve disrupting the OCH1 gene, which is involved in initiating outer chain mannosylation, and introducing mammalian glycosylation enzymes to guide the synthesis towards complex N-glycans.

In E. coli, bottom-up engineering approaches are being used to construct synthetic pathways for producing eukaryotic glycans, including the Man₃GlcNA₂ core structure which contains the GlcNAcβ1-2Man linkages. This involves introducing eukaryotic glycosyltransferases, such as the yeast Alg13 and Alg14 (UDP-N-acetylglucosamine transferases) and Alg1 and Alg2 (mannosyltransferases), and coupling glycan synthesis with bacterial oligosaccharyltransferases for protein glycosylation. These engineering efforts are paving the way for the controlled production of glycoproteins with tailored glycan structures for therapeutic and research applications.